molecular formula C16H15ClN2O B5356879 (E)-3-(5-chloro-2-methylanilino)-1-pyridin-3-ylbut-2-en-1-one

(E)-3-(5-chloro-2-methylanilino)-1-pyridin-3-ylbut-2-en-1-one

Cat. No.: B5356879
M. Wt: 286.75 g/mol
InChI Key: YOOCBIQQGXPNQW-XYOKQWHBSA-N
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Description

(E)-3-(5-chloro-2-methylanilino)-1-pyridin-3-ylbut-2-en-1-one is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-chloro-2-methylanilino)-1-pyridin-3-ylbut-2-en-1-one typically involves the reaction of 5-chloro-2-methylaniline with a pyridine derivative under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-chloro-2-methylanilino)-1-pyridin-3-ylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-3-(5-chloro-2-methylanilino)-1-pyridin-3-ylbut-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(5-chloro-2-methylanilino)-1-pyridin-3-ylbut-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methylaniline: A precursor in the synthesis of (E)-3-(5-chloro-2-methylanilino)-1-pyridin-3-ylbut-2-en-1-one.

    2-amino-4-chlorotoluene: Another compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of aromatic and heterocyclic structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-1-pyridin-3-ylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-11-5-6-14(17)9-15(11)19-12(2)8-16(20)13-4-3-7-18-10-13/h3-10,19H,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOCBIQQGXPNQW-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=CC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C(=C/C(=O)C2=CN=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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